molecular formula C23H25N B12748327 Fendiline, (S)- CAS No. 108448-58-4

Fendiline, (S)-

Cat. No.: B12748327
CAS No.: 108448-58-4
M. Wt: 315.5 g/mol
InChI Key: NMKSAYKQLCHXDK-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Fendiline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanol, acetonitrile, trifluoroacetic acid, and triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the resolution of fendiline and its analogues on a chiral stationary phase results in the separation of enantiomers, which can exhibit different biological activities .

Scientific Research Applications

Fendiline, also known as Sensit or N-(3,3-diphenylpropyl)-(1-phenylethyl)-amine, is a diphenylalkylamine blocker of L-type calcium channels . Once used as an anti-anginal agent for coronary heart disease, Fendiline is now clinically obsolete . Research has revealed that Fendiline impacts K-Ras signaling in cancer cells and may enhance the effects of certain therapeutic agents .

Cancer Research

Fendiline has demonstrated the ability to impede the proliferation, migration, and invasion of pancreatic cancer cells . It achieves this by reducing the expression of β-catenin target genes, including cyclinD1, c-Myc, and CD44, suggesting that Fendiline may prevent cell proliferation and migration by inhibiting ADAM10 function, cadherin proteolysis, and stabilization of cadherin-catenin interaction at the plasma membrane .

Effects on Pancreatic Cancer Cells

  • G1 Arrest Treatment with Fendiline resulted in a significant enrichment of pancreatic cancer cells in the G1 phase, with a corresponding reduction in the number of cells in S and G2 phases, suggesting a G1/S arrest .
  • Anchorage-Independent Growth Fendiline treatment significantly reduced the number of colonies formed by pancreatic cancer cells, indicating its ability to inhibit adherence-independent growth .
  • Cell Migration and Invasion Fendiline treatment drastically reduces the invasion of pancreatic cancer cells and significantly reduces cell migration .
  • Adherens Junction Formation Fendiline promotes the formation of tight cadherin-catenin-positive adherens junctions, enhancing intercellular adhesions, which contributes to reduced migration and invasion .
  • ADAM10 Distribution Fendiline reduces the localization of ADAM10 (a disintegrin and metalloproteinase 10) at the leading edges of cells and increases the levels of N-cadherin at the intercellular adherens junctions .

Influence on K-Ras Signaling

Fendiline can interfere with Ras-dependent signaling in K-Ras mutant cancer cells . It inhibits K-Ras plasma membrane localization and blocks downstream signaling . Fendiline increases the soluble, cytosolic fraction of GFP-K-RasG12V without altering K-Ras posttranslational processing . It also reduces nanoclustering of K-Ras and redistributes K-Ras from the plasma membrane to the endoplasmic reticulum (ER), Golgi apparatus, endosomes, and cytosol .

Combination with Therapeutic Agents

Fendiline may enhance the therapeutic potential of established and developing chemotherapeutic agents . When combined with tivantinib, colony formation was almost completely eliminated in various cell lines, implying that Fendiline might enhance the therapeutic potential of established and developing chemotherapeutic agents . Fendiline hydrochloride can also enhance cisplatin antitumor activity .

Other Applications

Ebola Virus Assembly

Fendiline's effects are also being researched in the context of the Ebola virus (EBOV), where it is being computationally evaluated for its impact on the assembly and budding process of the virus .

Treatment of Coronary Heart Disease

Fendiline was originally used as an anti-anginal agent for the treatment of coronary heart disease . It has calcium as well as calmodulin antagonistic actions, such as inhibition of the transmembrane calcium current, smooth muscle relaxation, negative inotropism, cardioprotection, and inhibition of calmodulin-activated myosin light-chain kinase and phosphodiesterase .

Fendiline Derivatives

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of (S)-Fendiline, and how can researchers design experiments to validate these targets in neuronal models?

  • Methodological Answer : To identify targets, employ calcium flux assays using fluorescent indicators (e.g., Fura-2) in primary neuronal cultures or transfected cell lines. Compare dose-response curves of (S)-Fendiline with known calcium channel blockers. Include controls for off-target effects (e.g., voltage-gated sodium/potassium channels). Reproducibility requires detailed protocols for cell preparation, buffer composition, and equipment calibration .

Q. What standardized assays are recommended to assess (S)-Fendiline’s inhibitory effects on L-type calcium channels?

  • Methodological Answer : Use patch-clamp electrophysiology to measure current inhibition in HEK293 cells expressing Cav1.2 or Cav1.3 subunits. Include concentration-dependent experiments (e.g., 1–100 µM) and compute IC50 values. Validate with radioligand binding assays (e.g., [³H]-nitrendipine displacement). Ensure consistency by replicating conditions from prior studies, such as temperature and ion concentrations .

Q. How should researchers structure in vivo experiments to evaluate (S)-Fendiline’s impact on drug addiction models?

  • Methodological Answer : Design conditioned place preference (CPP) assays in rodents, as in :

  • Treatment Groups : Vehicle vs. (S)-Fendiline (e.g., 10 mg/kg) administered during CPP acquisition, maintenance, or extinction phases.
  • Controls : Include saline- and methamphetamine-only groups.
  • Metrics : Measure time spent in drug-paired chambers and locomotor activity (rotarod tests for motor confounding) .

Advanced Research Questions

Q. How can contradictory data on (S)-Fendiline’s efficacy in different cellular models be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis of existing studies, categorizing results by model type (e.g., primary neurons vs. immortalized lines), assay conditions, and batch effects. Use statistical tools like heterogeneity testing (I² statistic) to identify confounding variables. Replicate key experiments under standardized protocols to isolate variables (e.g., calcium buffer composition) .

Q. What strategies optimize the integration of (S)-Fendiline’s pharmacokinetic data with behavioral outcomes in addiction studies?

  • Methodological Answer : Employ population pharmacokinetic-pharmacodynamic (PK-PD) modeling. Collect serial blood/brain samples post-administration to quantify drug levels via LC-MS/MS. Corrogate PK parameters (e.g., Cmax, AUC) with behavioral metrics (e.g., CPP score reduction). Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .

Q. How can omics approaches elucidate off-target effects of (S)-Fendiline in complex biological systems?

  • Methodological Answer : Perform transcriptomic (RNA-seq) or proteomic (mass spectrometry) profiling in treated vs. untreated models. Apply pathway enrichment analysis (e.g., KEGG, GO) to identify dysregulated networks. Validate candidate off-targets via CRISPR knockouts or siRNA silencing followed by functional assays .

Q. Data Presentation and Interpretation

Q. What are best practices for presenting (S)-Fendiline’s dose-response data to highlight statistical and biological significance?

  • Methodological Answer : Use scatter plots with nonlinear regression curves (e.g., log[inhibitor] vs. response) to visualize IC50/EC50. Include error bars (SEM) and asterisks for p-values. In tables, list mean ± SD, n-values, and statistical tests (e.g., ANOVA with post-hoc corrections). Avoid duplicating data in text and figures .

Q. How should researchers address unexpected results, such as (S)-Fendiline’s biphasic effects in neuroprotection assays?

  • Methodological Answer : Formulate hypotheses based on dose-dependent target engagement (e.g., low vs. high affinity interactions). Test these via knock-in/knockout models or selective inhibitors. Discuss implications in the context of existing theories (e.g., calcium overload vs. homeostasis) .

Q. Tables

Table 1: Key Pharmacological Properties of (S)-Fendiline

ParameterExperimental ModelValue (Mean ± SD)Reference
IC50 (L-type Ca²⁺)HEK293-Cav1.28.3 ± 1.2 µM
CPP Reduction (Meth)Mice, 10 mg/kg42% ↓ (p < 0.01)
Brain Penetration (AUC)Rodent PK Study12.7 µg·h/mL

Table 2: Common Pitfalls in (S)-Fendiline Research

PitfallSolutionEvidence Source
Variable assay conditionsStandardize buffer pH, temperature
Off-target motor effectsInclude rotarod controls in CPP studies
Inconsistent dosingUse PK-guided dosing regimens

Properties

CAS No.

108448-58-4

Molecular Formula

C23H25N

Molecular Weight

315.5 g/mol

IUPAC Name

3,3-diphenyl-N-[(1S)-1-phenylethyl]propan-1-amine

InChI

InChI=1S/C23H25N/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23-24H,17-18H2,1H3/t19-/m0/s1

InChI Key

NMKSAYKQLCHXDK-IBGZPJMESA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.